1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea
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Overview
Description
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a bipyridine moiety linked to a difluorophenyl urea group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2,4’-bipyridine-3-methanol with 2,6-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The difluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylurea: A simpler analog with similar chemical properties but lacking the bipyridine moiety.
1-(2,4-Difluorophenyl)biguanide hydrochloride: Another compound with a difluorophenyl group, used in proteomics research.
Uniqueness
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both the bipyridine and difluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile molecule for various applications, distinguishing it from simpler analogs.
Biological Activity
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a bipyridine moiety and a difluorophenyl group attached to a urea functional group. This unique structure contributes to its biological activity.
Biological Activity Overview
The following sections detail the biological activities of this compound based on available research findings.
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes involved in disease pathways. For example, compounds with similar structures have been studied for their ability to inhibit enzymes like DPP-IV (Dipeptidyl Peptidase IV), which is relevant in diabetes management.
- DPP-IV Inhibition : Compounds structurally related to urea derivatives have shown competitive inhibition with IC50 values around 100 nM. This suggests potential applications in controlling blood glucose levels.
Case Studies
Several studies have explored the biological activities of urea derivatives:
- Antimicrobial Studies : A study on a related compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 31.25 to 62.5 µg/mL .
- Enzyme Activity : Another study highlighted the role of similar compounds in inhibiting DPP-IV and their effects on glucose metabolism in diabetic models .
Research Findings Summary
The following table summarizes key findings from research studies related to biological activities:
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O/c19-14-4-1-5-15(20)17(14)24-18(25)23-11-13-3-2-8-22-16(13)12-6-9-21-10-7-12/h1-10H,11H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBYRILPENJFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.